molecular formula C16H15ClN2O2 B2604128 2-chloro-N-[(diphenylcarbamoyl)methyl]acetamide CAS No. 861798-38-1

2-chloro-N-[(diphenylcarbamoyl)methyl]acetamide

Cat. No.: B2604128
CAS No.: 861798-38-1
M. Wt: 302.76
InChI Key: MXRHMXLEHWTTJE-UHFFFAOYSA-N
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Description

2-chloro-N-[(diphenylcarbamoyl)methyl]acetamide is an organic compound with the molecular formula C15H14ClNO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a diphenylcarbamoyl group, and the methyl group is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(diphenylcarbamoyl)methyl]acetamide typically involves the reaction of diphenylcarbamoyl chloride with 2-chloroacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control the reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(diphenylcarbamoyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[(diphenylcarbamoyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(diphenylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biochemical pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(diphenylcarbamoyl)methyl]acetamide is unique due to the presence of both the diphenylcarbamoyl and 2-chloroacetamide groups. This unique combination allows the compound to exhibit distinct chemical reactivity and biological activity compared to its similar counterparts .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-11-15(20)18-12-16(21)19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRHMXLEHWTTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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